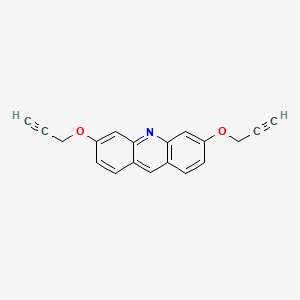
3,6-Bis(prop-2-ynoxy)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(prop-2-ynoxy)acridine is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 3,6-Bis(prop-2-ynoxy)acridine typically involves the reaction of acridine derivatives with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,6-Bis(prop-2-ynoxy)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced acridine derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the acridine ring. Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Intercalation with DNA: Acridine derivatives, including this compound, can intercalate with DNA, affecting its replication and transcription processes.
Scientific Research Applications
3,6-Bis(prop-2-ynoxy)acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of 3,6-Bis(prop-2-ynoxy)acridine primarily involves its interaction with DNA. The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
3,6-Bis(prop-2-ynoxy)acridine can be compared with other acridine derivatives such as:
3,6-Diaminoacridine: Known for its antimicrobial properties.
Amsacrine: An anticancer agent that also intercalates with DNA.
Triazoloacridone: Another anticancer compound with a similar mechanism of action.
The uniqueness of this compound lies in its specific propargyl groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives .
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3,6-bis(prop-2-ynoxy)acridine |
InChI |
InChI=1S/C19H13NO2/c1-3-9-21-16-7-5-14-11-15-6-8-17(22-10-4-2)13-19(15)20-18(14)12-16/h1-2,5-8,11-13H,9-10H2 |
InChI Key |
GNGHVJQJAFQXDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)

![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
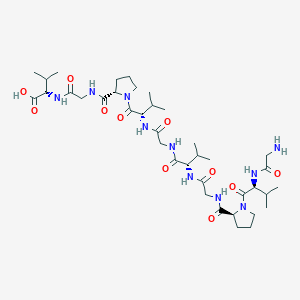

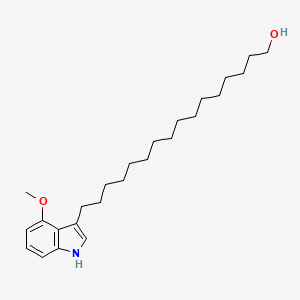
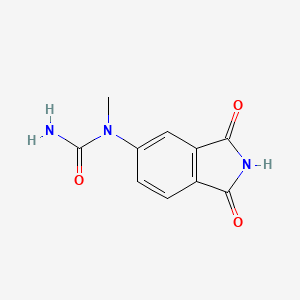
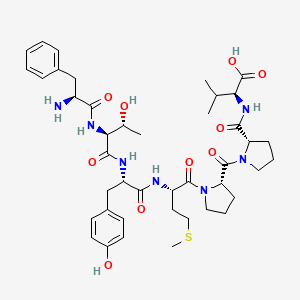
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
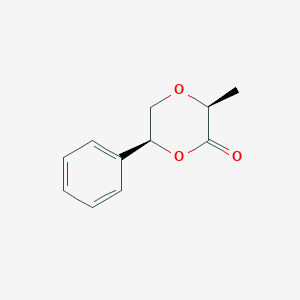
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
